molecular formula C20H16N4O3S B2472609 (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 373619-85-3

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2472609
CAS No.: 373619-85-3
M. Wt: 392.43
InChI Key: LQCBSTNCXFVUCP-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile features a thiazole core substituted with a 4-nitrophenyl group at position 4 and an acrylonitrile moiety conjugated to a 2-ethoxyphenylamino group. Its structure combines electron-withdrawing (nitro) and electron-donating (ethoxy) substituents, enabling unique electronic properties.

Properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-19-6-4-3-5-17(19)22-12-15(11-21)20-23-18(13-28-20)14-7-9-16(10-8-14)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBSTNCXFVUCP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a thiazole moiety, which has been associated with various biological activities including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.

  • Molecular Formula : C20H16N4O3S
  • Molecular Weight : 392.43 g/mol
  • IUPAC Name : (E)-3-(2-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiazole ring is known for its role in modulating pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22
This compoundTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from low to moderate, indicating potential as antimicrobial agents .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coliTBD

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of thiazole derivatives demonstrated that modifications to the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating groups enhanced activity against cancer cell lines, suggesting that structural optimization could yield more potent derivatives .

Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of various thiazole compounds, including derivatives similar to this compound. The study reported effective inhibition against common pathogens, highlighting the potential for these compounds in clinical applications .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is under investigation for its potential as an anticancer agent . Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may exhibit comparable activity.
  • Biological Studies
    • It is utilized in studies to understand interactions with biological macromolecules such as proteins and DNA. This can provide insights into the molecular mechanisms underlying its biological activity.
  • Chemical Biology
    • Employed as a probe to study cellular processes and signaling pathways. The ability to manipulate cellular functions makes it a valuable tool in research aimed at understanding disease mechanisms.
  • Industrial Applications
    • There is potential for this compound in the development of new materials with specific electronic or optical properties, which could be beneficial in various technological applications.

Recent studies indicate that compounds with similar structures exhibit significant biological activities:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa1.61 ± 1.92Induction of apoptosis via ROS
Compound BA-4311.98 ± 1.22Inhibition of Bcl-2 expression
This CompoundMCF-7TBDTBD

The exact IC50 values and mechanisms for (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile are still under investigation, but preliminary data suggest that it may act similarly to other thiazole derivatives.

Case Studies

  • Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted the antitumor properties of thiazole derivatives, showcasing their effectiveness against various cancer cell lines. The findings suggest that compounds like this compound could be developed further for therapeutic use.
  • Biological Interaction Studies :
    • Research conducted on the binding affinity of thiazole derivatives with DNA demonstrated significant interactions that could lead to altered gene expression patterns, further supporting the compound's potential in therapeutic applications.
  • Material Science Applications :
    • Investigations into the electronic properties of thiazole-based compounds have indicated potential uses in organic electronics, paving the way for future industrial applications.

Comparison with Similar Compounds

Structural and Electronic Features

Key Substituent Effects
  • Thiazole Core: The thiazole ring in the target compound is substituted with a 4-nitrophenyl group, enhancing electron-withdrawing capacity. This contrasts with analogs like (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) (), which uses a benzo[d]thiazole-thiophene hybrid for cyanide sensing. The nitro group in the target compound may improve charge transfer efficiency compared to TP1’s diphenylamino-thiophene system .
  • Amino Group: The 2-ethoxyphenylamino substituent provides moderate electron donation and increased solubility compared to methoxy or halogenated analogs (e.g., (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, ), where fluorine and nitro groups reduce solubility .
Electronic Properties
  • Nitro Group: The 4-nitrophenyl group on the thiazole ring aligns with holographic materials (), where nitro substituents act as strong electron acceptors. For example, 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile (Sample No. 1) utilizes nitro groups for resonance-assisted charge transfer, a feature likely shared by the target compound .
  • Ethoxy vs. Methoxy : Compared to (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), the ethoxy group in the target compound may enhance lipophilicity and π-π stacking in solid-state applications .
Sensing Capabilities
  • Cyanide Detection : TP1 () achieves a cyanide detection limit of 4.24×10⁻⁸ M via turn-on fluorescence. The target compound’s nitro group could enhance selectivity for anions but may lack the thiophene conjugation critical for TP1’s sensing mechanism .
  • Corrosion Inhibition : Acrylonitriles like (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (NTA) () inhibit mild steel corrosion in acidic environments. The target compound’s thiazole-nitrophenyl system may offer comparable adsorption efficiency but with different binding modes due to the absence of tetrazole .
Optoelectronic Materials
  • Holographic Recording: Sample No. 1 () demonstrates high holographic efficiency due to nitro-mediated charge transfer.

Comparative Data Table

Compound Name Thiazole Substituent Amino Group Substituent Key Application Notable Property/Activity Reference
Target Compound 4-(4-Nitrophenyl) 2-Ethoxyphenyl Optoelectronics (Inferred) Strong electron withdrawal (Nitro)
TP1 () Benzo[d]thiazol-2-yl Diphenylamino-thiophene Cyanide sensing Detection limit: 4.24×10⁻⁸ M
Sample No. 1 () 4-Nitrophenyl diazenyl Bis(trityloxy)ethyl Holographic recording High efficiency via nitro acceptor
(E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-Phenyl 2-Fluoro-5-nitrophenyl Unspecified Enhanced electron withdrawal (F, NO₂)
(E)-3-(4-Nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (NTA, ) Tetrazole-5-yl 4-Nitrophenyl Corrosion inhibition Inhibition efficiency in HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.